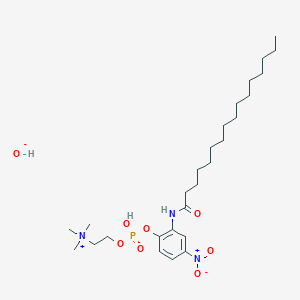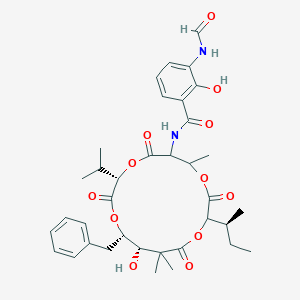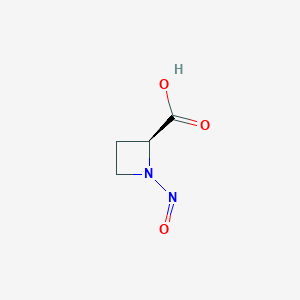
2-十六烷酰氨基-4-硝基苯基磷酰胆碱
描述
Synthesis Analysis
The synthesis of 2-Hexadecanoylamino-4-nitrophenylphosphorylcholine involves several key steps, starting from 2-amino-4-nitrophenol. This precursor is acylated with palmitoyl chloride to yield hexadecananilide, which then reacts with beta-bromoethylphosphoryldichloride to form the phosphate intermediate. This intermediate is subsequently quaternized with trimethylamine to produce the target compound (Gal & Fash, 1976).
科学研究应用
酶检测开发
2-十六烷酰氨基-4-硝基苯基磷酰胆碱已用于酶检测的开发,特别是用于鞘磷脂酶。Gal 等人 (1976) 的一项研究合成了一种类似于鞘磷脂的化合物,该化合物被鞘磷脂酶裂解为显色 N-酰基氨基硝基苯基部分,从而无需磷脂酶 C 水解即可测量鞘磷脂酶活性 (Gal 和 Fash,1976).
尼曼-匹克病的诊断
该化合物在诊断尼曼-匹克病中至关重要,尼曼-匹克病是一种以鞘磷脂酶缺乏为特征的疾病。Gal 等人 (1975) 创建了一种鞘磷脂类似物,该类似物被鞘磷脂酶水解。该类似物可用作诊断尼曼-匹克病和检测该性状携带者的可靠显色试剂 (Gal、Brady、Hibbert 和 Pentchev,1975).
鞘磷脂酶活性的研究
Besley 等人 (2004) 的进一步研究在尼曼-匹克病的研究中使用 2-十六烷酰氨基-4-硝基苯基磷酰胆碱测量鞘磷脂酶活性。这项研究有助于理解不同尼曼-匹克病变种的遗传和生化基础 (Besley、Hoogeboom、Hoogeveen、Kleijer 和 Galjaard,2004).
在生化研究中的应用
该化合物还用于生化研究,例如研究不同生物系统中的酶活性。例如,Srivastava 等人 (1982) 研究了兔精液中酶对对硝基苯基磷酰胆碱的水解,有助于理解生殖生物学中的酶促过程 (Srivastava、Brewer 和 White,1982).
改进酶检测
Levade 等人 (1983) 提出了一种改进的溶酶体水解酶检测方法,该方法使用源自 2-十六烷酰氨基-4-硝基苯酚的显色底物,包括 2-十六烷酰氨基-4-硝基苯基磷酰胆碱。此方法有助于避免分光光度法检测中血红蛋白的干扰 (Levade、Salvayre、Sicre 和 Douste‐Blazy,1983).
安全和危害
属性
IUPAC Name |
2-[[2-(hexadecanoylamino)-4-nitrophenoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium;hydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48N3O7P.H2O/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(31)28-25-23-24(29(32)33)19-20-26(25)37-38(34,35)36-22-21-30(2,3)4;/h19-20,23H,5-18,21-22H2,1-4H3,(H-,28,31,34,35);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTKXKMMWVIQDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OP(=O)(O)OCC[N+](C)(C)C.[OH-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H50N3O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90209181 | |
| Record name | 2-Hexadecanoylamino-4-nitrophenylphosphorylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
575.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hexadecanoylamino-4-nitrophenylphosphorylcholine | |
CAS RN |
60438-73-5 | |
| Record name | Ethanaminium, 2-[[hydroxy[4-nitro-2-[(1-oxohexadecyl)amino]phenoxy]phosphinyl]oxy]-N,N,N-trimethyl-, hydroxide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60438-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hexadecanoylamino-4-nitrophenylphosphorylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060438735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hexadecanoylamino-4-nitrophenylphosphorylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-[[hydroxy[4-nitro-2-(palmitoylamino)phenoxy]phosphinyl]oxy]ethyl]trimethylammonium hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.559 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R)-Methyl 3-{[tert-butyldimethylsilyl)oxy]}-2-methylpropionate](/img/structure/B15488.png)
![(-)-Methyl (3S)-3,5-Bis-{[tert-butyldimethylsilyl)oxy]}-2,2-dimethylpentanoate](/img/structure/B15489.png)





![[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B15514.png)





